molecular formula C12H27N B051217 Dodecylamine CAS No. 124-22-1

Dodecylamine

Cat. No. B051217
CAS RN: 124-22-1
M. Wt: 185.35 g/mol
InChI Key: JRBPAEWTRLWTQC-UHFFFAOYSA-N
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Description

Dodecylamine, also known as Laurylamine or 1-Aminododecan, is a primary aliphatic amine . It appears as a yellow liquid with an ammonia-like odor . It is insoluble in water and less dense than water .


Synthesis Analysis

Dodecylamine can be used in the synthesis of various complex materials . For instance, it has been used as a modifier in the preparation of dodecylamine incorporated sodium montmorillonite . It has also been used as an organic surfactant in the synthesis of Sn (IV)-containing layered double hydroxide (LDHs) .


Molecular Structure Analysis

The molecular formula of Dodecylamine is C12H27N . Its molecular weight is 185.35 g/mol . The IUPAC Standard InChI is InChI=1S/C12H27N/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-13H2,1H3 .


Chemical Reactions Analysis

Dodecylamine participates in various chemical reactions. For instance, it has been reported to inhibit the mild steel hydrochloric acid corrosion under certain conditions . It also plays a role in the autocatalytic alkoxylation of fatty amines .


Physical And Chemical Properties Analysis

Dodecylamine is a yellow liquid with an ammonia-like odor . It is insoluble in water and less dense than water . It has a molecular weight of 185.35 g/mol .

Scientific Research Applications

  • Ion-Selective Electrodes : Tri-n-dodecylamine is used as a neutral carrier in hydrogen ion-selective liquid-membrane electrodes, offering superior ion selectivities compared to previous designs, enabling the study of intracellular and extracellular hydrogen ion activities (Schulthess et al., 1981).

  • Lipid Isolation : Dodecylamine-agarose is effective in isolating lipids from plasma through affinity chromatography, recovering major neutral lipids and phospholipids, and removing lipoproteins from serum (Deutsch et al., 1973).

  • Corrosion Inhibition : Normal dodecylamine (NDDA) acts as an anodic inhibitor for zinc corrosion in ammonium chloride media, with its inhibitory effect associated with adsorption on the zinc surface (Huang et al., 1997).

  • Nanocomposite Enhancement : Dodecylamine functionalization of carbon nanotubes improves the dispersion, thermal, and mechanical properties of high-density polyethylene-based composites (Ferreira et al., 2017).

  • Corrosion Protection : Encapsulation of dodecylamine in silica nanoparticles provides active corrosion protection for carbon steel, demonstrating the self-healing effect in alkyd primer coatings (Falcón et al., 2014).

  • Amine Extraction : Methanol-enhanced supercritical CO2 effectively extracts dodecylamine from hexagonal mesoporous silica materials, showing over 95% recovery under certain conditions (Huang et al., 2011).

  • Mining Applications : In mineral processing, dodecylamine serves as a raw material for synthesizing cation collectors, enhancing the grade and recovery of collophanite ores (Luo, 2012).

  • Adsorption Studies : The adsorption behavior of dodecylamine on copper-nickel alloy surfaces in NaCl solutions has been explored using electrochemical methods and atomic force microscopy (Qu et al., 2005).

  • Molecular Dynamics Simulations : Simulations provide insights into dodecylamine adsorption on iron surfaces in aqueous solutions, showing different adsorption behaviors in acidic solutions (Tang et al., 2011).

  • Froth Flotation : Dodecylamine nanobubbles improve the flotation kinetics of coarse-sized quartz particles, enhancing recovery and flotation rate constants (Nazari & Hassanzadeh, 2020).

Safety And Hazards

Dodecylamine may be toxic by ingestion, inhalation, or skin absorption . It causes severe skin burns and eye damage . It may also cause respiratory irritation and damage to organs through prolonged or repeated exposure .

Future Directions

Research into the use of Dodecylamine in the synthesis of more complex materials is ongoing . For instance, it has been suggested that a unified approach to the mechanistic understanding of formation in amine-assisted silica synthesis could lead to more complex and high-value silica and other materials .

properties

IUPAC Name

dodecan-1-amine
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InChI

InChI=1S/C12H27N/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-13H2,1H3
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InChI Key

JRBPAEWTRLWTQC-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCN
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Molecular Formula

C12H27N
Record name DODECANAMINE
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Related CAS

2016-56-0 (acetate), 50291-24-2 (sulfate), 929-73-7 (hydrochloride)
Record name Dodecylamine
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DSSTOX Substance ID

DTXSID3021984, DTXSID801022411
Record name 1-Dodecanamine
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Molecular Weight

185.35 g/mol
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Physical Description

Dodecanamine appears as a yellow liquid with an ammonia-like odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., Liquid; Liquid, Other Solid; Other Solid, White solid; mp = 28 deg C; [ICSC] Oil with an amine odor; mp = 28.3 deg C; [HSDB] Yellow liquid with an odor of ammonia; [CAMEO] White low-melting solid; mp 28-30 deg C; [MSDSonline], WHITE CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR.
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Boiling Point

259 °C
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Flash Point

352 °F (COC)
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Solubility

Miscible in ethanol, ethyl ether, and benzene., In water, 0.078 g/l at 25 °C and pH 11.8., Solubility in water: poor
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Density

0.8015 g/cu cm @ 20 °C/4 °C, 0.81 g/cm³
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Vapor Pressure

0.00805 [mmHg], 8.05X10-3 mm Hg at 25 °C
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Product Name

Dodecylamine

Color/Form

OIL

CAS RN

124-22-1, 68155-27-1
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Melting Point

28.3 °C, 28 °C
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Synthesis routes and methods I

Procedure details

{2-[7-(3-Cyano-pyridin-2-yloxy)-1H-indol-3-yl]-1,1-dimethyl-ethyl}-carbamic acid tert-butyl ester (119 mg, 0.293 mmol) is dissolved in 10 mL of 1,4 dioxane. The mixture is cooled to zero degrees Celsius in an ice/water bath. To the mixture is added 10 mL of 4N hydrochloric acid in 1,4 dioxane, and the resulting mixture is stirred at zero degrees, under nitrogen, for five hours. The solvent is evaporated, and the residue is taken up in water. The pH of the water is adjusted to 9 using sodium bicarbonate, and is extracted three times with 50 mL of ethyl acetate. The organic layers are combined, dried with sodium sulfate, filtered, and the solvent removed in vacuo to give 218 mg of the title amine (83%). FDMS m/e=307 (M++1).
Name
{2-[7-(3-Cyano-pyridin-2-yloxy)-1H-indol-3-yl]-1,1-dimethyl-ethyl}-carbamic acid tert-butyl ester
Quantity
119 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
83%

Synthesis routes and methods II

Procedure details

To a 0° C. solution of 4-amino-1-benzylpiperidine 11 (41.2 g, 216.5 mmol) and triethylamine (51.3 mL, 369 mmol) in 600 mL of tetrahydrofuran was added benzyl chloroformate (31 mL, 217 mmol) dropwise over a period of 30 to 45 min. at such a rate that the reaction temperature was kept between 5° C. and 10° C. After the addition was complete, the reaction mixture was allowed to warm to room temperature and stir for 12 hours. The solvent and volatiles were removed under reduced pressure. Water (500 mL) and ethyl acetate (1.2 L) were then added and the reaction was partitioned between the two phases. The organic layer was washed with saturated aqueous sodium bicarbonate solution (2×, 150 mL) and then dried (brine, MgSO4). Evaporation of the solvent yielded a tan liquid which was purified via column chromatography (SiO2, EtOAc/Hexane—30/70 to EtOAc—100) to provide 27.8 g of the amine 12 as a white solid (mass spec. M+=324, MP=79.1-79.6° C.).
Quantity
41.2 g
Type
reactant
Reaction Step One
Quantity
51.3 mL
Type
reactant
Reaction Step One
Quantity
31 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dodecylamine
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
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Citations

For This Compound
23,600
Citations
YX Kong, YY Di, YQ Zhang, WW Yang, ZC Tan - Thermochimica acta, 2009 - Elsevier
Crystal structure of 1-dodecylamine hydrochloride (C 12 H 28 NCl)(s) has been determined by an X-ray crystallography. Lattice potential energy and the molar volumes of the solid …
Number of citations: 14 www.sciencedirect.com
RW Smith, JL SCOTT - Mineral Procesing and Extractive …, 1990 - Taylor & Francis
… stant of dodecylamine and the solubility of the unionized … the quartz-dodecylamine and feldspar-dodecylamine systems … These researchers suggested adsorption of dodecylamine on …
Number of citations: 101 www.tandfonline.com
W Liu, W Liu, S Dai, B Wang - Results in physics, 2018 - Elsevier
In order to clarify the effect of polar group modification on flotation performance of amine collector, flotation properties of quartz and hematite using bis(2-hydroxy-3-chloropropyl) …
Number of citations: 53 www.sciencedirect.com
JM Falcón, FF Batista, IV Aoki - Electrochimica Acta, 2014 - Elsevier
… with dodecylamine … (dodecylamine) layers were alternatively deposited on SiO 2 nanoparticles surface for obtaining a final structure of SiO 2 /PEI/PSS/dodecylamine/PSS/dodecylamine …
Number of citations: 116 www.sciencedirect.com
SH Castro, RM Vurdela, JS Laskowski - Colloids and Surfaces, 1986 - Elsevier
The associative interactions among ionizable and molecular species resulting from hydrolysis of dodecylamine in alkaline solution are investigated. Tensiometric and transmittance …
Number of citations: 76 www.sciencedirect.com
Z Gao, W Sun, Y Hu - Minerals Engineering, 2015 - Elsevier
In this work, the adsorption behavior of dodecylamine (DDA) on scheelite and calcite mineral surfaces were investigated by molecular dynamics (MD) simulation, zeta potential …
Number of citations: 146 www.sciencedirect.com
AW Ralston, EJ Hoffman, CW Hoerr… - Journal of the American …, 1941 - ACS Publications
… Dodecylamine and octadecylamine were prepared by the conversion of lauric and stearic acids,3 … crystallized as follows: a portion of the crude dodecylamine hydrochloride (30 g.) was …
Number of citations: 52 pubs.acs.org
ASK Kumar, R Ramachandran, S Kalidhasan… - Chemical Engineering …, 2012 - Elsevier
Clay materials are well suited for heavy metal adsorption in view of their excellent surface area and cation exchange capacity. In this paper, we report the detailed study on the …
Number of citations: 95 www.sciencedirect.com
SH Hosseini, E Forssberg - Mining, Metallurgy & Exploration, 2006 - Springer
The interaction of various concentrations of sodium sulfide, dodecylamine (DDA) and oleic acid (OA) on smithsonite were investigated at different pH levels using zeta potential, contact …
Number of citations: 94 link.springer.com
S Xu, J Kou, T Sun, K Jong - Colloids and Surfaces A: Physicochemical and …, 2015 - Elsevier
… and adsorption mechanism of dodecylamine in the flotation of … The dodecylamine showed better sphalerite flotation … atoms; (2) the molecular dodecylamine absorbed onto the sphalerite …
Number of citations: 20 www.sciencedirect.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.